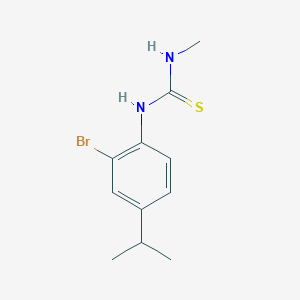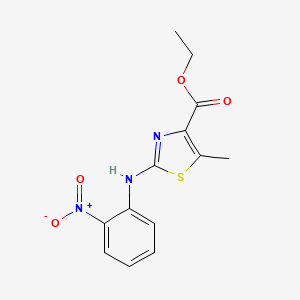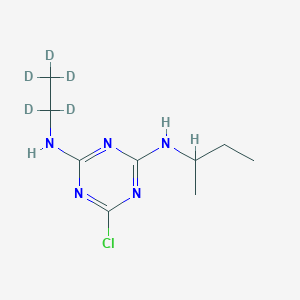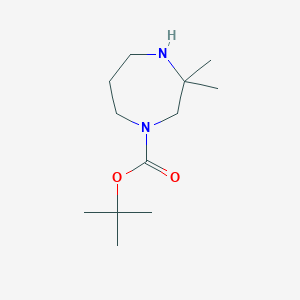![molecular formula C16H16N4O B1415386 4-Cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-on CAS No. 1105197-25-8](/img/structure/B1415386.png)
4-Cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-on
Übersicht
Beschreibung
Pyridazin-3(2H)-ones are a class of compounds that have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are easy to functionalize at various ring positions, making them an attractive synthetic building block for designing and synthesizing new drugs . Pyridazinones possess widespread pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities, and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Synthesis Analysis
The most common synthesis of pyridazin-3(2H)-ones involves the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Chemical Reactions Analysis
Pyridazinones show a diverse range of agrochemical and pharmacological activities including cardiotonic, bronchodilatory, anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .Wissenschaftliche Forschungsanwendungen
Entzündungshemmende und schmerzlindernde Anwendungen
Derivate von Pyrazolo[3,4-d]pyridazin-7-on haben sich als signifikant entzündungshemmend und schmerzlindernd erwiesen. Diese Eigenschaften machen sie wertvoll für die Entwicklung neuer Medikamente zur Behandlung von Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen .
Antibakterielle Aktivität
Diese Verbindungen zeigen auch vielversprechende Ergebnisse als antimikrobielle Mittel, die möglicherweise gegen eine Vielzahl von bakteriellen und Pilzinfektionen wirksam sind .
Antitumor-Eigenschaften
Einige Derivate wurden auf ihre antiproliferative Aktivität gegen humane Tumorzelllinien getestet und zeigten ein Potenzial als Antitumormittel . Sie haben Aktivität gegen verschiedene Krebszelllinien gezeigt, darunter menschliches Kolon (HCT-116), Leukämie (HL-60), nicht-kleinzelliger Lungenkrebs (NCL-H460), ZNS-Krebs (SF-268) und Hautkrebs (G-361) .
Antivirale Wirksamkeit
Spezielle Derivate haben eine Wirksamkeit gegen das humane Cytomegalovirus gezeigt und werden auf ihre Wirksamkeit gegen andere Viren wie Zika untersucht .
Kardiovaskuläre Anwendungen
Pyrazolo[3,4-d]pyridazin-7-on-Derivate werden auf ihre kardiovaskulären Vorteile untersucht, darunter antithrombotische und antiplateletäre Wirkungen, die bei der Behandlung von Herzkrankheiten hilfreich sein könnten .
ZNS-modulierende Wirkungen
Diese Verbindungen werden auch auf ihre modulierenden Wirkungen auf das zentrale Nervensystem (ZNS) untersucht, die zu neuen Behandlungen für Erkrankungen wie Depression, Angstzustände und Schlaflosigkeit führen könnten .
Antidiabetisches Potenzial
Die Forschung deutet darauf hin, dass diese Derivate zur Behandlung von Typ-II-Diabetes eingesetzt werden könnten und einen neuen Weg für die Diabetesbehandlung bieten .
Anti-tuberkuläre Aktivität
Angesichts ihres breiten Spektrums an biologischen Aktivitäten besteht das Potenzial, diese Verbindungen zu antituberkulösen Medikamenten zu entwickeln .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of the compound “4-cyclopropyl-1-(2,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one” is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .
Mode of Action
The compound interacts with RIPK1, inhibiting its activity. This inhibition disrupts the necroptosis signaling pathway, which can lead to a reduction in inflammation and cell death
Biochemical Pathways
The compound affects the necroptosis signaling pathway by inhibiting RIPK1. Necroptosis is a form of programmed cell death that is distinct from apoptosis. It is characterized by the loss of plasma membrane integrity and the release of cell contents, which can trigger an inflammatory response. By inhibiting RIPK1, the compound disrupts this pathway, potentially reducing inflammation and cell death .
Pharmacokinetics
One study suggests that a similar compound has acceptable pharmacokinetic characteristics, with an oral bioavailability of 5955% . The clearance rate and half-life were reported as 18.40 mL/min/g and 75.33 min, respectively . These properties suggest that the compound could have a suitable pharmacokinetic profile for therapeutic use, but more research is needed to confirm this.
Result of Action
The inhibition of RIPK1 by the compound can lead to a reduction in inflammation and cell death, which could be beneficial in the treatment of various inflammatory diseases . .
Eigenschaften
IUPAC Name |
4-cyclopropyl-1-(2,4-dimethylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-9-3-6-13(10(2)7-9)20-15-12(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,11H,4-5H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUKRPWSFRBCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C4CC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



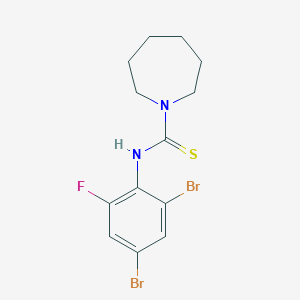
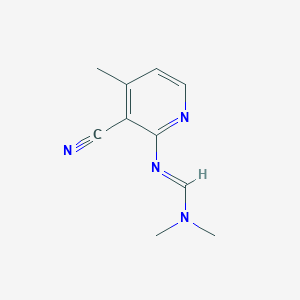
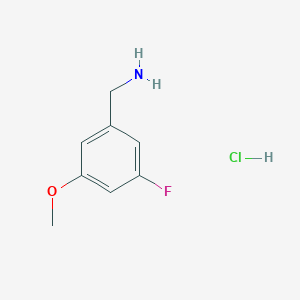
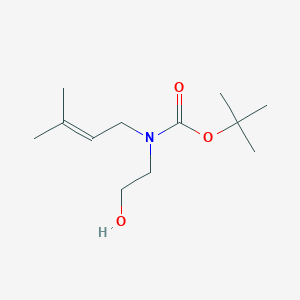
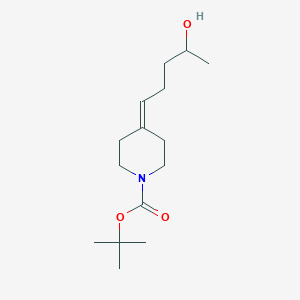
![3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1415310.png)
![([(3S,4R)-4-[3-Fluoro-4-(trifluoromethyl)phenyl]pyrrolidin-3-yl)methanol hydrochloride](/img/structure/B1415311.png)
![N-Cyclopropyl-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415312.png)


